![molecular formula C11H10ClFN2 B1488169 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole CAS No. 1702220-32-3](/img/structure/B1488169.png)
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole
Overview
Description
4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole, also known as CMFBI, is a heterocyclic organic compound with a unique structure and properties. Its versatility makes it a versatile compound for a variety of applications, including scientific research.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including those structurally related to 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole, have been extensively reviewed for their antitumor activities. Certain compounds within this class have advanced through preclinical testing stages, suggesting their potential in the search for new antitumor drugs. These structures are of interest for both their antitumor properties and their capacity to be synthesized into compounds with varied biological activities (Iradyan et al., 2009).
Synthesis and Transformation
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been systematized. This review highlights methods for synthesizing 4-phosphorylated imidazole derivatives, their chemical and biological properties, and their relevance in creating compounds with activities such as insectoacaricidal and antihypertensive effects. These findings underscore the versatility of imidazole derivatives in developing compounds with significant biological activities (Abdurakhmanova et al., 2018).
Antioxidant Activity
Imidazole derivatives have been evaluated for their antioxidant activities. Reviews of analytical methods used to determine antioxidant activity, including those applicable to imidazole compounds, provide critical insights into the assays and their applicability across various fields from food engineering to pharmacy. This indicates the potential of imidazole derivatives in contributing to antioxidant properties in diverse applications (Munteanu & Apetrei, 2021).
Antimicrobial Activities
Imidazole and its derivatives play a crucial role in pharmaceutical industries, particularly as raw materials for manufacturing antifungal drugs and pesticides. A literature review focusing on imidazole's antimicrobial activities highlights its effectiveness against microbial resistance and suggests further exploration of imidazole derivatives to combat new strains of organisms, emphasizing its potential in antimicrobial drug development (2022).
Environmental and Other Applications
Research on imidazole derivatives extends beyond pharmacological applications, touching on areas like environmental science, where these compounds participate in processes for decolorizing and detoxifying industrial dyes and pollutants. The enzymatic approaches leveraging oxidoreductive enzymes, often enhanced by redox mediators, highlight the adaptability and utility of imidazole-based compounds in environmental remediation and the treatment of wastewater (Husain, 2006).
properties
IUPAC Name |
4-(chloromethyl)-1-[(2-fluorophenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c12-5-10-7-15(8-14-10)6-9-3-1-2-4-11(9)13/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZUNCCSKOPRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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